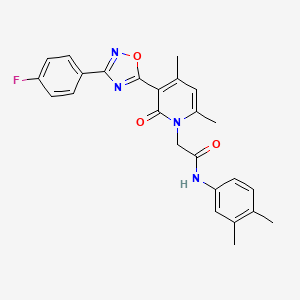

N-(3,4-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

The compound N-(3,4-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide side chain. The 4-fluorophenyl group may improve lipophilicity and membrane permeability, and the 3,4-dimethylphenyl acetamide substituent could influence steric interactions in receptor binding.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3/c1-14-5-10-20(12-15(14)2)27-21(31)13-30-17(4)11-16(3)22(25(30)32)24-28-23(29-33-24)18-6-8-19(26)9-7-18/h5-12H,13H2,1-4H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCDBWCWNNECIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycles: The 1,2,4-oxadiazole in the target compound contrasts with the pyrazolo[3,4-d]pyrimidine in Example 83 (). The tetrahydropyrimidinone in emphasizes stereochemical complexity, which the target compound lacks, suggesting divergent pharmacological targets .

Substituent Effects: Fluorinated aryl groups (e.g., 4-fluorophenyl in the target vs. 3-fluorophenyl in Example 83) are common in drug design for tuning lipophilicity and bioavailability. However, the 4-isopropoxyphenyl group in Example 83 introduces bulkier substituents, likely affecting receptor selectivity . The 3,4-dimethylphenyl acetamide in the target compound may reduce rotational freedom compared to the 2,6-dimethylphenoxy group in , impacting binding kinetics .

Synthesis and Physicochemical Properties: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (analogous to Example 83 in ), but its pyridinone core may require additional oxidation steps . Melting points for analogues like Example 83 (302–304°C) suggest high crystallinity, which the target compound may share due to its planar heterocycles .

Research Implications and Limitations

While the provided evidence lacks direct experimental data on the target compound, structural parallels to and highlight critical design considerations:

- 1,2,4-Oxadiazole vs. Pyrazolo-Pyrimidine : The former’s stability may favor prolonged half-life in vivo, but pyrazolo-pyrimidines () often exhibit stronger kinase inhibition due to their nitrogen-rich cores .

- Stereochemical Simplicity : Unlike ’s chiral centers, the target compound’s lack of stereoisomers simplifies synthesis but may limit selectivity in complex biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.